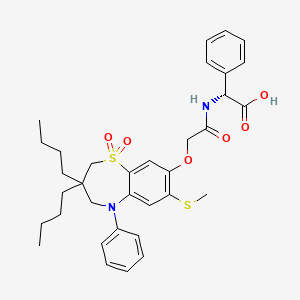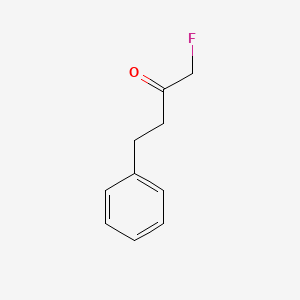
Gitoxigenin 3,16-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gitoxigenin 3,16-diacetate is a derivative of gitoxigenin, a cardenolide glycoside. Cardenolides are a class of organic compounds known for their potent biological activities, particularly as inhibitors of the sodium-potassium ATPase enzyme. This compound is characterized by the presence of acetyl groups at the 3 and 16 positions of the gitoxigenin molecule .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gitoxigenin 3,16-diacetate involves the selective acetylation of gitoxigenin. One common method includes the use of acetic anhydride in the presence of acetic acid and chloroform. This reaction selectively acetylates the hydroxyl groups at the 3 and 16 positions . Another method involves the hydrolysis of this compound in methanolic potassium bicarbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The acetylation reaction is carefully monitored to avoid over-acetylation or incomplete reactions.
化学反応の分析
Types of Reactions
Gitoxigenin 3,16-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original gitoxigenin molecule .
科学的研究の応用
Gitoxigenin 3,16-diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cardenolides.
Biology: The compound is used to investigate the biological activities of cardenolides, particularly their effects on cellular processes.
作用機序
Gitoxigenin 3,16-diacetate exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, leading to increased intracellular calcium levels. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating heart failure . Additionally, the compound’s inhibition of the sodium-potassium ATPase enzyme has been linked to its potential anti-cancer and anti-viral activities .
類似化合物との比較
Gitoxigenin 3,16-diacetate is similar to other cardenolides such as digitoxin, digoxin, and ouabain. it is unique due to the specific acetylation at the 3 and 16 positions, which can influence its biological activity and pharmacokinetics .
Similar Compounds
Digitoxin: Lacks hydroxyl groups at positions 12β or 16β of the steroid ring.
Digoxin: Contains a hydroxyl group at position 12β.
Ouabain: Similar to digitoxin but with different sugar moieties attached.
This compound’s unique structure makes it a valuable compound for studying the structure-activity relationships of cardenolides and their potential therapeutic applications.
特性
CAS番号 |
5996-03-2 |
|---|---|
分子式 |
C27H38O7 |
分子量 |
474.6 g/mol |
IUPAC名 |
[(3S,5R,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)24(17-11-23(30)32-14-17)22(34-16(2)29)13-27(21,26)31/h11,18-22,24,31H,5-10,12-14H2,1-4H3/t18-,19+,20?,21?,22+,24+,25+,26-,27+/m1/s1 |
InChIキー |
ANNNOIZFDGPVNC-UZGQUCAOSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)OC(=O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)











